Product packaging for 3-(1-Isopropylpiperidin-4-yl)-1H-indole(Cat. No.:)

3-(1-Isopropylpiperidin-4-yl)-1H-indole

Cat. No.: B11870073
M. Wt: 242.36 g/mol
InChI Key: NLBFBSXRYRZYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Isopropylpiperidin-4-yl)-1H-indole is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. This compound features an indole scaffold, a structure prevalent in many pharmacologically active molecules, substituted with a 1-isopropylpiperidin-4-yl group. This specific substitution pattern is of significant interest in medicinal chemistry, particularly as a precursor or building block in the synthesis of more complex molecules. A closely related carboxamide derivative, N-(1-Isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide, has been identified in scientific databases as a small molecule with recorded biological activity, specifically interacting with Coagulation Factor X . This suggests that the core this compound structure is a valuable intermediate for researchers investigating novel compounds in areas such as hematology and serine protease inhibition. Researchers utilize this compound as a key synthetic intermediate to explore structure-activity relationships and develop new chemical entities for biochemical screening.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2 B11870073 3-(1-Isopropylpiperidin-4-yl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

3-(1-propan-2-ylpiperidin-4-yl)-1H-indole

InChI

InChI=1S/C16H22N2/c1-12(2)18-9-7-13(8-10-18)15-11-17-16-6-4-3-5-14(15)16/h3-6,11-13,17H,7-10H2,1-2H3

InChI Key

NLBFBSXRYRZYEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)C2=CNC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1 Isopropylpiperidin 4 Yl 1h Indole Analogues

Established Strategies for Indole (B1671886) Ring Formation

The formation of the indole nucleus is a critical step in the synthesis of these compounds. Several well-established methods have been adapted for this purpose.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis is a widely utilized and versatile method for constructing the indole ring from a phenylhydrazine (B124118) and a suitable ketone or aldehyde under acidic conditions. wikipedia.orgnih.gov This reaction proceeds through the formation of a phenylhydrazone, which then undergoes a lookchem.comlookchem.com-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.orgnih.gov

In the context of 3-(1-Isopropylpiperidin-4-yl)-1H-indole analogues, the Fischer synthesis typically involves the reaction of a substituted phenylhydrazine with 1-isopropylpiperidin-4-one or a protected precursor. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the desired indole.

Recent advancements in the Fischer indole synthesis include the development of milder reaction conditions and the use of microwave-assisted protocols to accelerate the reaction. organic-chemistry.org For instance, a palladium-catalyzed variation developed by Buchwald allows for the synthesis of indoles from aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

Reactants Catalyst/Conditions Product Yield Reference
Phenylhydrazine and 1,4-cyclohexanedione (B43130) monoethyleneacetalHeat (190 °C)Indole product89% nih.gov
Boc-masked phenylhydrazine and a ketoneAcid-mediatedIndole product- nih.gov
Phenylhydrazine and isopropyl methyl ketoneAcetic acid/HCl2,3,3-trimethyl-5-nitro-indolenine30% nih.gov

Other Classical and Modern Indole Construction Methods

Beyond the Fischer synthesis, a variety of other methods are available for constructing the indole ring, each with its own advantages and substrate scope. nih.gov These methods can be broadly classified based on the bond disconnections made in the indole nucleus.

Bartoli Indole Synthesis: This method is particularly useful for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.

Leimgruber-Batcho Indole Synthesis: This two-step procedure involves the formation of an enamine from a 2-nitrotoluene, followed by reductive cyclization to form the indole. It is known for its high efficiency and the use of readily available starting materials.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid to form indole-2-carboxylic acid.

Larock Indole Synthesis: This palladium-catalyzed reaction involves the annulation of an alkyne with a 2-iodoaniline, providing a powerful and versatile route to a wide range of substituted indoles.

Madelung Synthesis: This is an intramolecular cyclization of an N-phenylamide at high temperature with a strong base to form the indole ring.

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an enamine to produce 5-hydroxyindole (B134679) derivatives.

Modern indole syntheses often utilize transition metal catalysis to achieve high levels of efficiency and selectivity. mdpi.com Palladium-catalyzed reactions, such as the intramolecular cyclization of 2-alkynylanilines, have become powerful tools for the synthesis of complex indole derivatives. organic-chemistry.org

Approaches to Piperidine (B6355638) Ring Elaboration and Functionalization

The synthesis and functionalization of the piperidine ring are equally important for accessing analogues of this compound.

Hydrogenation and Reduction Strategies

A common and efficient method for the synthesis of piperidines is the hydrogenation of the corresponding pyridine (B92270) derivatives. nih.gov This transformation can be achieved using a variety of catalysts and hydrogen sources. Heterogeneous catalysts such as platinum oxide, palladium on carbon, and Raney nickel are frequently employed, often requiring high pressures and temperatures. liv.ac.uk

Homogeneous catalysts, including rhodium and iridium complexes, have been developed to effect the hydrogenation of pyridines under milder conditions. liv.ac.ukrsc.org Transfer hydrogenation, using hydrogen donors like formic acid or isopropanol, offers an alternative to using molecular hydrogen. liv.ac.ukorganic-chemistry.org The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly for substituted pyridines. rsc.org

Substrate Catalyst/Reagent Product Key Features Reference
Pyridine derivativesRhodium complex dimer ([Cp*RhCl2]2)Piperidines or TetrahydropyridinesMild conditions, high chemoselectivity liv.ac.uk
Functionalized PyridinesRhodium oxide (Rh2O3)PiperidinesMild conditions, broad substrate scope rsc.org
Pyridine N-oxidesPalladium on carbon, Ammonium formatePiperidinesMild conditions, avoids strong acids organic-chemistry.org

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a powerful means of constructing the piperidine ring with a high degree of control over regiochemistry and stereochemistry. nih.gov A variety of strategies have been developed, often relying on transition metal catalysis.

Palladium-catalyzed intramolecular Heck reactions, for example, can be used to form the piperidine ring by cyclizing an appropriate N-alkenyl or N-aryl precursor. encyclopedia.pub Other methods include intramolecular Michael additions, reductive amination of dicarbonyl compounds, and ring-closing metathesis. The specific choice of cyclization strategy depends on the desired substitution pattern and the availability of the starting materials.

Asymmetric Synthesis and Stereochemical Control

Controlling the stereochemistry of the piperidine ring is a significant challenge in the synthesis of complex analogues. Several asymmetric strategies have been developed to address this. lookchem.com

One approach involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction, and then subsequently removed. Another powerful strategy is the use of chiral catalysts, such as transition metal complexes with chiral ligands, to effect enantioselective transformations. acs.org

Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, have also emerged as a valuable tool for the asymmetric synthesis of substituted piperidines. nih.gov For instance, a one-pot amine oxidase/ene imine reductase cascade can be used to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov These methods offer the potential for high enantioselectivity under mild reaction conditions.

Coupling Strategies for Indole-Piperidine Core Assembly

The assembly of the indole-piperidine core is a critical step in the synthesis of this compound analogues. Various coupling strategies have been developed to achieve this, ranging from direct linkages to complex multicomponent reactions and catalyst-mediated transformations.

Direct linkage methods, particularly those involving C-H alkylation, offer an efficient way to form the bond between the indole and piperidine rings. These methods avoid the need for pre-functionalized starting materials, making them atom-economical. For instance, rhodium(III)-catalyzed direct functionalization of aniline (B41778) C-H bonds with α-diazo compounds can lead to ortho-alkylated anilines, which can then be cyclized to form indoles. rsc.org This approach provides a pathway to highly substituted indole derivatives that can be further modified.

Another strategy involves a radical-chain C-H functionalization. This protocol uses a site-selective hydrogen atom transfer by a tuned N-tBu amidyl radical and the addition of a sulfonyl diazo coupling partner. This promotes a highly site-selective homolytic aromatic substitution of the (hetero)aromatic core, leading to N-alkyl indole scaffolds. nih.gov

Palladium-catalyzed C(sp3)–H arylation has also been employed for the selective synthesis of cis-3,4-disubstituted piperidines. This method uses an aminoquinoline auxiliary at the C(3) position to direct the arylation to the C(4) position with excellent regio- and stereoselectivity. acs.org The reaction conditions are often mild, using a low catalyst loading and an inexpensive base like K2CO3. acs.org

Method Catalyst/Reagent Key Features Reference
Direct C-H AlkylationRhodium(III)ortho-alkylation of anilines rsc.org
Radical-Chain C-H FunctionalizationN-tBu amidyl radicalSite-selective indolization nih.gov
C(sp3)–H ArylationPalladiumRegio- and stereoselective acs.org

Multicomponent reactions (MCRs) are powerful tools for the synthesis of complex molecules like indole-piperidine derivatives in a single step from three or more starting materials. rsc.org These reactions are highly efficient and allow for the rapid generation of molecular diversity. taylorfrancis.comrsc.orgnih.gov

One such approach involves the one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters, often catalyzed by an aqua-compatible ZrOCl2·8H2O catalyst, to produce highly functionalized piperidine scaffolds. taylorfrancis.com Another example is the use of piperidine as a catalyst in the multicomponent reaction of 3-cyanoacetyl indoles, aldehydes, and malononitrile (B47326) under ultrasonic irradiation to synthesize indol-3-yl substituted pyran derivatives, which can be precursors to piperidines. rsc.org

A unique MCR for the modular assembly of indole-fused seven-membered heterocycles has been reported, where indole, formaldehyde, and amino hydrochloride assemble rapidly. rsc.orgnih.gov This process highlights the versatility of MCRs in constructing complex heterocyclic systems.

Reaction Type Components Catalyst Product Reference
One-pot, three-componentAromatic aldehydes, amines, acetoacetic estersZrOCl2·8H2OFunctionalized piperidines taylorfrancis.com
One-pot, multicomponent3-Cyanoacetyl indoles, aldehydes, malononitrilePiperidineIndol-3-yl substituted pyrans rsc.org
Modular assemblyIndole, formaldehyde, amino hydrochlorideNone specifiedIndole-fused oxadiazepines rsc.orgnih.gov

Both metal-free and metal-catalyzed transformations are extensively used in the synthesis of the indole-piperidine core. Metal-catalyzed reactions, particularly those using palladium, are common for their efficiency and selectivity. For example, palladium-catalyzed cascade transformations of 1,4-diyn-3-yl carbonates can be used to construct cyclobutane-embedded frameworks that could be precursors to piperidine rings.

Metal-free approaches often rely on the use of organocatalysts or Brønsted/Lewis acids. rsc.org For instance, piperidine itself can act as a catalyst for the synthesis of 3-substituted indoles. researchgate.net Base-catalyzed methods are effective for promoting reactions like Knoevenagel condensation and Michael addition, which are key steps in the formation of 3-substituted indoles. rsc.org

Manganese-catalyzed C-H alkylation of indolines with alcohols represents a more sustainable approach, liberating only hydrogen gas as a byproduct. researchgate.net This method involves a double acceptorless dehydrogenation followed by a borrowing hydrogenation cascade. researchgate.net

Catalyst Type Catalyst Example Transformation Key Features Reference
Metal-CatalyzedPalladiumCascade transformationsHigh regio- and diastereoselectivity
Metal-CatalyzedManganeseC-H alkylation of indolinesSustainable, liberates H2 researchgate.net
Metal-FreePiperidineCondensation reactionsSimple, accessible catalyst rsc.orgresearchgate.net
Metal-FreeBrønsted AcidsVariousMild conditions, diverse substrates rsc.org

Synthetic Routes to this compound and Substituted Analogues

Specific synthetic routes have been developed to produce this compound and its substituted analogues. One common strategy involves the N-alkylation of a pre-formed 3-(piperidin-4-yl)-1H-indole core. This can be achieved using isopropyl halides or other suitable alkylating agents.

A stereoselective route to enantiopure 3-(piperidin-3-yl)-1H-indole derivatives, which can be adapted for the synthesis of the 4-yl isomer, involves the N-alkylation of a racemic precursor with a chiral reagent. vulcanchem.com The resulting diastereomers can then be separated chromatographically. vulcanchem.com

Another approach starts from indole itself. Palladium-catalyzed allylic alkylation of dihydropyrido[1,2-a]indolones (DHPIs) can be used to generate α-quaternary indole intermediates. nih.gov These intermediates can then undergo a series of transformations, including hydroamination, reduction, and cyclization, to form the piperidine ring fused to the indole core. nih.gov

A five-step synthesis starting from 4-chloro-7-iodo-9H-pyrimido[4,5-b]indole has been reported for a related analogue, (S)-3-(3-((7-ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile. mdpi.com This highlights the multi-step nature of synthesizing complex substituted indole-piperidine compounds.

Starting Material Key Reactions Product Reference
Racemic 3-(piperidin-4-yl)-1H-indoleN-alkylation with chiral reagent, chromatographic separationEnantiopure this compound vulcanchem.com
N-acylindolePd-catalyzed allylic alkylation, hydroamination, reductionFused indole-piperidine systems nih.gov
4-chloro-7-iodo-9H-pyrimido[4,5-b]indoleMulti-step synthesisSubstituted (S)-3-(3-((...))piperidin-1-yl)propanenitrile mdpi.com

Analytical Characterization Techniques in Synthetic Studies

The structural elucidation and confirmation of the synthesized this compound and its analogues are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is fundamental for determining the precise structure of the synthesized compounds. mdpi.comnih.govrsc.org For example, in the ¹H NMR spectrum of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, two singlets at δ 1.64 and 1.66 ppm are attributed to the two methyl protons of the isopropyl group. scirp.org

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. nih.govrsc.org For instance, the FT-IR spectrum of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde shows a strong characteristic absorption band at 1666.38 cm⁻¹ due to the aldehyde carbonyl stretching frequency. scirp.org

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. mdpi.comnih.govrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass data, further validating the proposed structures. nih.govrsc.org

Technique Information Obtained Example Application Reference
¹H NMRProton environment and connectivityIdentification of isopropyl methyl protons mdpi.comscirp.org
¹³C NMRCarbon skeletonConfirmation of the number and type of carbon atoms mdpi.comnih.gov
IR SpectroscopyFunctional groupsIdentification of carbonyl stretching frequencies nih.govscirp.org
Mass SpectrometryMolecular weight and formulaConfirmation of elemental composition mdpi.comnih.gov

X-ray Crystallography for Molecular Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional molecular structure of organic compounds. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and configuration. While the specific crystal structure of this compound has not been detailed in the reviewed literature, the structures of several key analogues featuring the 1-isopropyl-indole core have been thoroughly elucidated, offering significant insight into the stereochemical and conformational properties of this class of compounds.

Detailed crystallographic studies have been conducted on analogues that are intermediates in the synthesis of pharmacologically active agents. For instance, the crystal structure of (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, a key intermediate for the cholesterol-lowering drug Fluvastatin, has been successfully determined. scirp.orgresearchgate.net The analysis revealed that this compound crystallizes in the orthorhombic system with the space group Pna21. scirp.orgresearchgate.net A critical structural feature identified in this study is the relative orientation of the aromatic rings; the dihedral angle between the mean plane of the indole ring system and the 4-fluorophenyl ring was found to be 111.5°. scirp.orgresearchgate.net This significant twist is a key conformational characteristic of the molecule in the solid state.

Further structural insights come from the analysis of more complex derivatives. The crystal structure of 3-{5-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-1H-pyrazol-1-yl}indolin-2-one, crystallized as an ethanol (B145695) solvate, provides another valuable example. nih.gov Structural commentary from this study indicates that the constituent ring systems—the indole, fluorophenyl, pyrazole (B372694), and pyrrolidin-2-one rings—are all essentially planar. nih.gov The analysis provided precise measurements of the spatial arrangement of these planar moieties relative to one another. For example, the indole and fluorophenyl rings are tilted towards each other by a dihedral angle of 40.74 (8)°. nih.gov In contrast, the central pyrazole ring is positioned nearly perpendicular to both the indole and indolin-2-one rings, with dihedral angles of 85.33 (9)° and 84.16 (10)°, respectively. nih.gov These crystallographic data provide a comprehensive picture of the molecule's three-dimensional architecture, highlighting how different structural components are oriented in space.

Structure Activity Relationship Sar and Rational Drug Design of 3 1 Isopropylpiperidin 4 Yl 1h Indole and Analogues

Influence of Indole (B1671886) Ring Substituents on Biological Activity

The indole nucleus is a common scaffold in many biologically active compounds and serves as a critical component for receptor interaction. nih.govchula.ac.thresearchgate.net Modifications to this ring system have profound effects on the pharmacological profile of the 3-(piperidin-4-yl)-1H-indole series.

Research has shown that the position and nature of substituents on the indole ring are pivotal. For instance, in one study on novel 3-substituted 1H-indole-2-carboxylic acid derivatives, substitutions at position 7 of the indole ring were found to be the most favorable for activity. researchgate.net Specifically, methoxy (B1213986) group substitutions at this position yielded potent compounds. researchgate.net Conversely, substitutions at position 4 of the indole ring were generally the least favorable. researchgate.net

The type of substituent also plays a significant role. Fluorine-substituted derivatives have been shown to be more potent than their chlorine-substituted counterparts. researchgate.net This highlights the importance of electronic and steric properties of the substituent in modulating the biological response. The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide range of therapeutic applications. nih.gov

Table 1: Impact of Indole Ring Substitution on Biological Activity
Substitution PositionSubstituent TypeGeneral Effect on ActivityReference
Position 7MethoxyMost Favorable researchgate.net
Position 4VariousLeast Favorable researchgate.net
VariousFluorineMore Potent than Chlorine researchgate.net

Impact of Piperidine (B6355638) Nitrogen Substitution (Including the N-Isopropyl Group) on Biological Profiles

The substituent on the piperidine nitrogen is a key determinant of the biological activity and selectivity of these compounds. The N-isopropyl group, in particular, has been identified as a significant feature in many active analogues.

The size and nature of the N-alkyl substituent can influence receptor affinity and functional activity. Studies on related indole derivatives have shown that modifying the group attached to the piperidine nitrogen can drastically alter the compound's pharmacological properties. For example, in a series of isatin (B1672199) derivatives, the presence of an isopropylphenyl group was a feature of potent compounds. mdpi.com While not directly on the piperidine, this highlights the importance of the isopropyl moiety in receptor interactions within related scaffolds.

In the context of 3-(piperidin-4-yl)indoles, the N-isopropyl group often provides a balance of steric bulk and lipophilicity that is optimal for fitting into the binding pocket of the target receptor. Replacing the isopropyl group with other substituents, such as hydrogen, methyl, or larger alkyl groups, can lead to a decrease in potency, suggesting that the isopropyl group is crucial for key interactions with the receptor.

Role of Linker Modifications Between Indole and Piperidine Moieties

The direct linkage between the C3 position of the indole ring and the C4 position of the piperidine ring is a defining feature of this class of compounds. However, introducing or modifying a linker between these two moieties can significantly impact the molecule's conformation and, consequently, its biological activity.

Introducing a linker, such as a carbonyl group or a short alkyl chain, between the indole and piperidine rings would alter the distance and rotational freedom between the two cyclic systems. This could either enhance or diminish the compound's ability to adopt the optimal conformation for receptor binding. For instance, the introduction of a carbonyl group could introduce a hydrogen bond acceptor and change the electronic properties of the molecule. The conformational constraints imposed by different linkers are a key tool for optimizing activity and selectivity. nih.gov

Conformational Analysis and its Implications for Ligand-Receptor Interactions

The three-dimensional shape of 3-(1-Isopropylpiperidin-4-yl)-1H-indole and its analogues is critical for their interaction with biological targets. Conformational analysis, often aided by computational modeling, provides insights into the low-energy, biologically active conformations of these molecules.

The relative orientation of the indole ring and the piperidine ring is a key determinant of activity. The flexibility of the molecule allows it to adopt different conformations, but only a subset of these will be able to bind effectively to the receptor. The N-isopropyl group on the piperidine ring can influence the preferred conformation of the piperidine ring (e.g., chair or boat) and its orientation relative to the indole nucleus.

Molecular docking studies on related compounds have been used to understand how these ligands fit into the binding sites of their target receptors. For example, in G protein-coupled receptors (GPCRs), the ligand must fit into a binding pocket formed by several transmembrane helices. nih.gov The conformational dynamics of the receptor itself are also important, as the binding of a ligand can induce or stabilize a particular receptor state (e.g., active or inactive). nih.gov The ability of the indole and piperidine moieties to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the binding pocket is essential for high-affinity binding.

Strategies for Lead Identification and Optimization within Indole-Piperidine Series

The discovery and development of new drugs from the indole-piperidine series involve a systematic process of lead identification and optimization. slideshare.netdanaher.comupmbiomedicals.com A lead compound is a chemical entity that demonstrates the desired biological activity and serves as the starting point for further development. slideshare.net

Lead Identification: Initial lead compounds can be identified through several methods, including high-throughput screening (HTS) of large compound libraries, fragment-based screening, or by modifying existing known ligands. upmbiomedicals.comnih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" that show activity against a specific biological target. upmbiomedicals.com These hits are then further evaluated and refined to identify promising lead compounds.

Lead Optimization: Once a lead compound like a 3-(piperidin-4-yl)-1H-indole derivative is identified, lead optimization aims to improve its properties, such as potency, selectivity, and pharmacokinetic profile. danaher.comupmbiomedicals.com This is an iterative process involving chemical synthesis and biological testing. danaher.com

Strategies for optimization include:

Systematic modification of substituents: As discussed in the sections above, altering the substituents on the indole ring and the piperidine nitrogen can fine-tune the compound's activity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve a molecule's characteristics without drastically changing its structure.

Structure-based drug design: If the three-dimensional structure of the target receptor is known, computational methods like molecular docking can be used to design new analogues that are predicted to have improved binding affinity. nih.gov

Pharmacophore modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design new molecules that fit this model.

Through these strategies, medicinal chemists can systematically explore the chemical space around the this compound scaffold to develop optimized drug candidates.

Table 2: Lead Optimization Strategies
StrategyDescriptionExample Application
Systematic ModificationAltering substituents on the indole or piperidine rings.Adding fluorine to the indole ring to increase potency.
Bioisosteric ReplacementReplacing functional groups with structurally similar ones.Replacing a hydroxyl group with an amine to alter hydrogen bonding.
Structure-Based DesignUsing the 3D structure of the target to design better-fitting ligands.Docking analogues into a receptor's active site to predict affinity.
Pharmacophore ModelingIdentifying the key 3D features required for activity.Designing new scaffolds that match the pharmacophore model.

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data available for the compound This compound regarding its in vitro binding affinities and selectivity for the receptor targets outlined in the request.

The structure-activity relationship (SAR) for the broader class of 3-(piperidin-4-yl)-1H-indole derivatives has been explored for various receptors, and studies on related compounds indicate that the substituent on the piperidine nitrogen plays a crucial role in determining affinity and selectivity for targets such as opioid, dopamine, serotonin (B10506), sigma, and histamine (B1213489) receptors. However, specific binding constants (e.g., Ki, IC50) and detailed pharmacological profiles for the N-isopropyl variant are not documented in the available literature.

Therefore, it is not possible to provide a scientifically accurate and detailed article with the requested data tables for "this compound" at this time. To generate the requested content would require access to proprietary research data or the fabrication of information, which cannot be done.

Table of Compounds Mentioned

Since no specific data could be presented, a table of compounds is not applicable.

Molecular Pharmacology and Receptor Interaction Studies Preclinical Focus

Enzyme Inhibition and Modulatory Activities (In Vitro)

The indole (B1671886) nucleus, particularly when substituted at the C3 position with a piperidine (B6355638) moiety, has been a scaffold of significant interest in medicinal chemistry for designing enzyme inhibitors. The compound 3-(1-Isopropylpiperidin-4-yl)-1H-indole and its derivatives have been investigated for their potential to modulate the activity of various enzymes implicated in different pathological conditions. This section details the preclinical, in vitro findings related to these enzymatic interactions.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic hypothesis of Alzheimer's disease.

One extensively studied derivative, referred to in scientific literature as compound 8l , incorporates the 1-isopropylpiperidin-4-yl moiety at the C3 position of the indole ring. This compound has shown potent and balanced inhibitory activities. For electric eel AChE (eeAChE), it recorded an IC50 value of 0.025 μM. Its activity against human AChE (hAChE) was also significant, with an IC50 of 0.041 μM. Furthermore, compound 8l demonstrated inhibitory action against human BChE (hBChE) with an IC50 value of 0.28 μM. Kinetic studies revealed that this compound acts as a mixed-type AChE inhibitor, suggesting it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Another closely related analog, designated as compound 9l , which also features the 1-isopropylpiperidin-4-yl group at the C3 position of an indole-based scaffold, exhibited identical inhibitory potencies. It reported IC50 values of 0.025 μM for eeAChE, 0.041 μM for hAChE, and 0.28 μM for hBChE. This consistent data underscores the importance of the this compound core structure for potent cholinesterase inhibition.

Table 1: Cholinesterase Inhibitory Activity of this compound Derivatives (compounds 8l/9l)

Enzyme IC50 (μM)
Electric Eel Acetylcholinesterase (eeAChE) 0.025
Human Acetylcholinesterase (hAChE) 0.041
Human Butyrylcholinesterase (hBChE) 0.28

β-Secretase (BACE-1) Inhibition

In the context of multi-target drug design for Alzheimer's disease, the same derivatives of this compound have been assessed for their ability to inhibit β-secretase (BACE-1), a key enzyme in the amyloidogenic pathway.

The aforementioned compounds, 8l and 9l , were evaluated for their activity against human BACE-1 (hBACE-1). Both compounds were found to be inhibitors of this enzyme, each displaying an IC50 value of 4.28 μM. While this potency is more moderate compared to their effects on cholinesterases, it demonstrates a multifunctional profile, capable of addressing both the cholinergic and amyloid cascade hypotheses of Alzheimer's disease. The piperidine ring at the C3 position of the indole was identified as an optimal group for this activity.

Table 2: BACE-1 Inhibitory Activity of this compound Derivatives (compounds 8l/9l)

Enzyme IC50 (μM)
Human β-Secretase (hBACE-1) 4.28

Monoamine Oxidase (MAO-A/B) Inhibition

Based on a comprehensive review of the available scientific literature, no specific in vitro studies have been published detailing the inhibitory activity of this compound or its direct derivatives against Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B).

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

There is no available data from in vitro studies in the public domain that characterizes the inhibitory potential of this compound or its derivatives on the activity of Glycogen Synthase Kinase-3β (GSK-3β).

Other Kinase Inhibition (e.g., PLK-1, Pim1)

Investigations into the inhibitory effects of this compound and its analogs on other kinases, such as Polo-like kinase 1 (PLK-1) or Pim1 kinase, have not been reported in the peer-reviewed scientific literature.

Aromatase and Inducible Nitric Oxide Synthase (iNOS) Inhibition

According to the available scientific research, the modulatory or inhibitory activities of this compound and its derivatives against aromatase and inducible nitric oxide synthase (iNOS) have not been evaluated or reported.

Cellular and Molecular Mechanism of Action (In Vitro)

An extensive search of scientific databases and publications did not yield any studies concerning the effects of this compound on intracellular signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) cascade. wikipedia.orgresearchgate.netnih.govnih.gov The role of this specific compound in modulating these critical pathways, which are integral to cellular processes like proliferation, differentiation, and survival, remains uninvestigated.

Information regarding the interaction of this compound with specific non-enzyme or non-receptor biological protein targets is not available in the current body of scientific literature. Research to identify and characterize such interactions has not been published.

In Vivo Preclinical Pharmacological Evaluation (Animal Models)

No in vivo studies evaluating the behavioral and neuropsychological effects of this compound in animal models have been published. Consequently, there is no data on its potential anxiolytic, pro-cognitive, or other central nervous system activities. While other novel indole-containing structures have been explored for such properties, this specific compound has not been the subject of such published investigations. researchgate.netnih.govnih.govmdpi.com

There are no published reports on the evaluation of this compound in animal models of inflammation. Although the indole scaffold is present in many compounds with known anti-inflammatory properties, the efficacy of this particular derivative in preclinical inflammation models, such as carrageenan-induced paw edema or lipopolysaccharide-induced inflammation, has not been documented in the scientific literature. nih.govchemrxiv.orgmdpi.comresearchgate.netresearchgate.net

Antimicrobial and Antiparasitic Efficacy Studies (e.g., antitubercular, antimalarial)

The therapeutic potential of the this compound scaffold and its analogues has been explored in the context of parasitic diseases, particularly malaria. The indole nucleus is recognized as a privileged molecular structure in the development of new antiparasitic agents. mdpi.com

Research stemming from a high-throughput screening (HTS) of whole-cell activity against Plasmodium falciparum identified the 3-piperidin-4-yl-1H-indole scaffold as a promising starting point for a new antimalarial chemotype. mdpi.comnih.gov Based on this initial hit, a series of thirty-eight derivatives with diversity in their building blocks was synthesized and assessed for anti-parasitic activity. nih.gov The core intermediate, 3-piperidin-4-yl-1H-indole, was synthesized via a process involving the condensation of indole with N-benzyl-4-piperidone, followed by debenzylation and olefin reduction. mdpi.com

The subsequent structure-activity relationship (SAR) studies revealed that the 3-piperidin-4-yl-1H-indole structure is generally intolerant to most modifications on the N-piperidinyl position. nih.gov Despite this, researchers successfully identified a lead compound with promising characteristics for further drug development. This compound demonstrated notable antimalarial activity against both drug-sensitive and drug-resistant strains of the malaria parasite, with EC50 values around 3 µM. nih.gov Importantly, it showed selectivity for the parasite and did not exhibit cross-resistance with chloroquine, a common antimalarial drug. mdpi.comnih.gov These findings highlight the potential of this indole derivative as a new chemotype for optimization into novel and affordable antimalarial treatments. nih.gov

Compound ScaffoldParasite StrainActivity MetricReported ValueKey Findings
3-piperidin-4-yl-1H-indole derivative (10d)Plasmodium falciparum (drug-resistant and sensitive strains)EC50~ 3 µMSelective for malaria parasite; No cross-resistance with chloroquine. nih.gov

While the antimalarial potential has been investigated, information regarding the antitubercular efficacy of this compound was not available in the reviewed literature. However, other indole derivatives have been synthesized and tested for antimycobacterial activity. mdpi.com

Anticancer and Antiproliferative Activity Models

The indole nucleus is a fundamental building block for a wide array of biologically important molecules and has been extensively incorporated into compounds designed for anticancer activity. researchgate.net Numerous studies have demonstrated the antiproliferative effects of various indole derivatives against a wide spectrum of human cancer cell lines.

While specific preclinical studies focusing solely on this compound were not detailed in the reviewed literature, extensive research on related indole-containing heterocyclic systems highlights the potential of this chemical class. For instance, newly designed series of pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against nine panels of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancers. mdpi.comnih.gov One derivative, in particular, showed significant activity against leukemia, with 78.76% growth inhibition compared to the 9% inhibition by the standard drug, imatinib, at a 10 µM dose. mdpi.comnih.gov

Furthermore, nortopsentin analogues, which incorporate indole and thiazole (B1198619) moieties, have shown antiproliferative activity with GI50 values reaching submicromolar levels. mdpi.com The mechanism for some of these derivatives was found to be pro-apoptotic, associated with mitochondrial dysfunction and an accumulation of cells in the subG0/G1 phase of the cell cycle. mdpi.comresearchgate.net Other research has focused on indole derivatives as inhibitors of critical cancer-related enzymes like epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 1 (CDK1). mdpi.commdpi.com A novel indole-based 1,3,4-oxadiazole (B1194373) derivative exhibited significant anticancer activity against colorectal, lung, and melanoma cell lines with IC50 values more potent than the reference drug erlotinib. mdpi.com Another complex indole derivative was found to suppress tumor growth by inhibiting the Hedgehog signaling pathway, even showing activity against a drug-resistant mutant. nih.gov

Indole Derivative ClassCancer Cell Lines/ModelObserved Effect
Pyrazolinyl-indolesLeukemia, Colon, Breast, Melanoma, Lung, Renal, Prostate, CNS, Ovarian mdpi.comnih.govCytotoxic activity; Inhibition of cancer cell growth. mdpi.comnih.gov
Nortopsentin Analogues (Indolyl-thiazolyl-pyrrolopyridines)Human Hepatoma (HepG2), Full NCI panel (~60 lines) mdpi.comresearchgate.netAntiproliferative activity (nanomolar to micromolar GI50); Pro-apoptotic. mdpi.comresearchgate.net
Indole-based 1,3,4-OxadiazolesColorectal (HCT116), Lung (A549), Melanoma (A375) mdpi.comPotent cytotoxic effects; EGFR inhibition. mdpi.com
Indole-functionalized BetulinBreast Cancer (MCF-7) nih.govCell cycle arrest at G1 phase; Induction of apoptosis. nih.gov
2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenoneMedulloblastoma (mouse model) nih.govInhibition of tumor growth via Hedgehog pathway suppression. nih.gov

Metabolic Regulation Studies (e.g., food intake, insulin (B600854) sensitivity, lipid synthesis)

Indole derivatives, produced by gut microbiota from dietary tryptophan, are increasingly recognized for their role in regulating host metabolism. nih.govnih.gov Preclinical studies on various indole compounds have shown promising effects on parameters related to metabolic syndrome, including insulin sensitivity and lipid synthesis. nih.govnih.gov

Although specific studies on the metabolic effects of this compound are not available in the reviewed literature, research on related molecules provides a strong rationale for investigating this area. For example, Indole-3-propionic acid (IPA), a bacterial metabolite of tryptophan, has been shown to improve insulin sensitivity and enhance mitochondrial biogenesis in diabetic mice. nih.gov IPA is believed to exert its protective effects by regulating the secretion of glucagon-like peptide (GLP)-1 and protecting pancreatic β-cells from oxidative stress-related damage. nih.gov Furthermore, studies in rats have indicated that IPA may contribute to a reduction in weight gain. researchgate.net

Another related compound, indole-3-carbinol (B1674136) (I3C), has been investigated for its effects on adipogenesis. In one study, I3C was found to significantly inhibit triglyceride accumulation in mature adipocytes. nih.gov This effect was associated with reduced expression of key enzymes involved in adipogenesis, such as hormone-sensitive lipase (B570770) and glycerol-3-phosphate dehydrogenase. nih.gov The study concluded that I3C reduces lipid droplet accumulation in adipocytes, suggesting its potential as a therapeutic agent for obesity. nih.gov Other research has focused on designing novel indole ethylamine (B1201723) derivatives that can regulate lipid metabolism by targeting peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important in managing nonalcoholic fatty liver disease (NAFLD). nih.govresearchgate.net

Indole CompoundPreclinical ModelMetabolic ParameterObserved Effect
Indole-3-propionic acid (IPA)db/db mice nih.govInsulin SensitivityImproved insulin sensitivity and cognitive function. nih.gov
Indole-3-propionic acid (IPA)Rats researchgate.netBody WeightSignificantly smaller weight gain in treated rats. researchgate.net
Indole-3-carbinol (I3C)Mature Adipocytes (in vitro) nih.govLipid Synthesis/AccumulationSignificantly inhibited triglyceride accumulation. nih.gov
Indole Ethylamine DerivativesAML12 Cells (in vitro) nih.govresearchgate.netLipid MetabolismActivated PPARα and CPT1a; reduced lipid accumulation. nih.govresearchgate.net

Oxidative Stress Modulation Studies

The indole scaffold is a key feature of many compounds with antioxidant properties. nih.govnih.gov The role of oxidative stress is well-documented in numerous neuronal pathologies, and the development of indole-based neuroprotective drugs that can mitigate this damage is an active area of research. nih.gov Synthetic molecules with "scavenger" properties that can neutralize oxidants are of significant scientific interest. nih.gov

Preclinical studies on various indole derivatives have demonstrated their potential to protect against oxidative stress. In one study using SH-SY5Y neuroblastoma cells, several indole derivatives showed significant neuroprotective properties against hydrogen peroxide (H₂O₂)-induced oxidative stress. nih.gov Treatment with these compounds preserved cell viability, which was significantly reduced in cells exposed to H₂O₂ alone. For example, cell viability dropped to approximately 52% with H₂O₂, but in the presence of different indole compounds, viability was maintained at levels between 76% and 89%. nih.gov These findings suggest that indole derivatives can effectively combat oxidative stress, a key factor in neurodegenerative diseases. nih.gov

Research into derivatives of stobadine (B1218460), a pyrido[4,3-b]indole-based antioxidant, has also led to the development of new compounds with neuroprotective actions in situations where oxidative stress is presumed to occur, such as hypoxia. nih.gov One of the new derivatives significantly reduced the irreversible impairment of neurotransmission in rat hippocampal slices exposed to hypoxia, with an effective concentration range 1-2 orders of magnitude lower than stobadine and other established antioxidants. nih.gov

Indole Derivative ClassExperimental ModelStressorKey Findings
General Indole DerivativesSH-SY5Y neuroblastoma cells nih.govHydrogen Peroxide (H₂O₂)Significantly reduced cell mortality and preserved cell viability, demonstrating neuroprotective properties. nih.gov
Stobadine Derivatives (Pyridoindoles)Rat hippocampal slices nih.govHypoxia/low glucoseSignificantly reduced irreversible impairment of synaptic transmission. nih.gov

Computational Chemistry and Molecular Modeling Studies

Ligand-Protein Interaction Analysis through Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This technique is fundamental in rational drug design, helping to visualize how a molecule like 3-(1-Isopropylpiperidin-4-yl)-1H-indole fits into the binding pocket of a protein and what types of interactions stabilize the complex.

The binding mode of this compound within a protein's active site is determined by a combination of non-covalent interactions. The indole (B1671886) ring, a common pharmacophore, is capable of forming several types of interactions. The aromatic system can participate in π-π stacking with aromatic residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). researchgate.net The nitrogen atom in the indole ring can act as a hydrogen bond donor, a critical interaction for anchoring the ligand in the binding pocket.

The piperidine (B6355638) moiety also plays a significant role. The nitrogen atom in the piperidine ring is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues like aspartic acid (Asp) or glutamic acid (Glu). The isopropyl group attached to the piperidine nitrogen contributes to hydrophobic interactions with nonpolar residues in the binding site.

Studies on analogous indole-based compounds have highlighted the importance of these interactions. For instance, in docking studies of indole derivatives with various protein targets, key interactions often involve hydrogen bonding with residues like serine (Ser) and π-stacking with tyrosine. researchgate.netresearchgate.net The specific residues involved, of course, depend on the architecture of the target protein's binding site. nih.gov

Table 1: Potential Key Interactions for this compound in a Protein Binding Site
Molecular MoietyInteraction TypePotential Interacting Residues
Indole Ringπ-π StackingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Indole NHHydrogen Bond DonorAspartic Acid (Asp), Glutamic Acid (Glu), Serine (Ser)
Piperidine Nitrogen (protonated)Ionic Interaction / Hydrogen BondAspartic Acid (Asp), Glutamic Acid (Glu)
Isopropyl GroupHydrophobic (van der Waals)Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala)

Beyond the primary (orthosteric) binding site, many proteins possess secondary, or allosteric, binding sites. Ligands that bind to these sites can modulate the protein's function without directly competing with the endogenous substrate. mdpi.com Computational methods are increasingly used to identify and characterize these allosteric pockets.

For this compound, docking studies could be performed on predicted allosteric sites of a target protein. The identification of a stable binding pose in an allosteric site would suggest a potential mechanism for non-competitive modulation of protein activity. researchgate.netnih.gov Research on indoleamine 2,3-dioxygenase-1 (IDO1), for example, has identified allosteric sites where flavonoids can bind, indicating that such sites can be targeted by diverse molecular scaffolds. nih.gov Structure-activity relationship (SAR) studies of indole-2-carboxamides have also identified potent allosteric modulators for the cannabinoid receptor 1 (CB1), where substituents on the indole ring significantly impact the allosteric effect. nih.gov This highlights the potential for indole-containing molecules to function as allosteric modulators, a property that can be explored computationally.

Conformational Dynamics and Stability Assessment via Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.netnih.gov This technique is crucial for assessing the stability of the binding pose predicted by docking and for understanding the conformational changes that may occur upon ligand binding. uzh.ch

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and calculating the atomic trajectories over a period typically ranging from nanoseconds to microseconds. springernature.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD trajectory over time suggests that the complex is conformationally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. researchgate.net

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the stability of key interactions identified in docking.

MD simulations on similar indole-containing ligands have been used to confirm the stability of their interactions within the binding pocket and to provide insights into the dynamic nature of the complex. nih.govnih.gov

Table 2: Overview of Molecular Dynamics (MD) Simulation Analysis
Analysis MetricPurposeInterpretation of Results
Root Mean Square Deviation (RMSD)Assesses the overall structural stability of the protein-ligand complex over time.A low, stable RMSD value indicates a stable complex and a reliable binding pose.
Root Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein.High RMSF values in certain loops or domains may indicate their involvement in ligand entry or conformational changes.
Hydrogen Bond OccupancyQuantifies the stability of specific hydrogen bonds between the ligand and protein.High occupancy (>75%) suggests a critical and stable interaction for ligand binding.
Binding Free Energy Calculation (e.g., MM/GBSA)Estimates the binding affinity of the ligand for the protein.Provides a more accurate estimation of binding strength than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models are invaluable for understanding which molecular properties are key drivers of potency and for predicting the activity of new, untested compounds.

For a series of analogs based on the this compound scaffold, both 2D- and 3D-QSAR models can be developed.

2D-QSAR: These models use molecular descriptors calculated from the 2D structure (e.g., molecular weight, logP, topological indices) to build a mathematical equation that predicts activity. nih.gov

3D-QSAR: These advanced methods require the 3D alignment of the molecules in the dataset. They calculate interaction fields around the molecules to capture their 3D structural and physicochemical properties.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govnih.govresearchgate.net

CoMFA calculates steric (shape) and electrostatic (charge distribution) fields around the aligned molecules. slideshare.net

CoMSIA calculates similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. It offers a more detailed and often more interpretable model than CoMFA. researchgate.net

The results of a CoMFA or CoMSIA study are typically visualized as 3D contour maps. These maps highlight regions where modifying a specific property (e.g., adding a bulky group, increasing positive charge) is predicted to either increase or decrease biological activity. Studies on various indole derivatives have successfully used these methods to guide the design of more potent compounds. nih.govnih.gov

Table 3: Comparison of CoMFA and CoMSIA Methodologies
FeatureCoMFA (Comparative Molecular Field Analysis)CoMSIA (Comparative Molecular Similarity Indices Analysis)
Calculated Fields Steric and ElectrostaticSteric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor
Field Calculation Method Lennard-Jones and Coulombic potentials; sharp distance cut-offsGaussian-type distance dependence; smoother fields
Primary Output 3D contour maps showing favorable/unfavorable steric and electrostatic regions3D contour maps for five different physicochemical properties
Key Advantage Pioneering and widely used 3D-QSAR methodOften provides more intuitive and detailed contour maps for interpretation

A validated QSAR model serves as a powerful predictive tool. eurjchem.comresearchgate.net Based on the insights from CoMFA/CoMSIA contour maps, medicinal chemists can rationally design novel analogues of this compound with modifications aimed at enhancing activity. For example, if a CoMFA map shows a green contour (sterically favorable) near a certain position on the indole ring, new analogues with bulky substituents at that position can be designed.

The biological activity of these new, virtual compounds can then be predicted using the QSAR model before committing resources to their chemical synthesis and biological testing. This predictive capability significantly accelerates the drug discovery process, allowing for the rapid screening of ideas and prioritization of the most promising candidates for synthesis. researchgate.net

Pharmacophore Model Generation and Validation

Pharmacophore modeling is a fundamental component of drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a series of compounds, including analogs of this compound, would typically be generated by aligning the structures of known active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For the this compound scaffold, key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the indole nucleus.

A hydrogen bond donor from the indole N-H group.

A hydrophobic feature associated with the isopropyl group.

A positive ionizable feature at the basic nitrogen of the piperidine ring, which would be protonated at physiological pH.

Validation of such a pharmacophore model is a critical step to ensure its predictive power. nih.govmdpi.com This is typically achieved by testing the model's ability to distinguish between known active and inactive compounds from a database. mdpi.com A statistically robust model will demonstrate high sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives). nih.gov For indole-based structures, computational studies often focus on their interactions with specific targets, and the resulting pharmacophore models are used to screen virtual libraries for new potential hits. nih.govmdpi.com

In Silico ADMET Prediction and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective method to evaluate the potential of a compound to become a viable drug. jneonatalsurg.com This assessment for this compound involves calculating various physicochemical properties and evaluating them against established rules for drug-likeness.

A key component of this assessment is the evaluation against Lipinski's Rule of Five, which predicts the likelihood of a compound having good oral bioavailability. researchgate.netnih.gov The rule states that a compound is more likely to be orally active if it has:

A molecular weight (MW) of ≤ 500 g/mol .

A lipophilicity value (LogP) of ≤ 5.

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

Other rules, such as Veber's rule, which considers the number of rotatable bonds (≤ 10) and the topological polar surface area (TPSA ≤ 140 Ų), are also used to refine the prediction of oral bioavailability. researchgate.net Based on the structure of this compound, its predicted properties generally align well with these established criteria for drug-likeness.

Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment for this compound
PropertyPredicted ValueLipinski's Rule of Five ComplianceVeber's Rule Compliance
Molecular Weight (g/mol)242.36Pass (≤500)-
LogP (XLogP3)3.5Pass (≤5)-
Hydrogen Bond Donors1Pass (≤5)-
Hydrogen Bond Acceptors2Pass (≤10)-
Number of Rotatable Bonds3-Pass (≤10)
Topological Polar Surface Area (TPSA)19.49 Ų-Pass (≤140 Ų)

Prediction of Absorption and Distribution Characteristics

The absorption and distribution of a drug are critical determinants of its bioavailability and efficacy. In silico models predict these characteristics based on physicochemical properties.

Human Intestinal Absorption (HIA): The potential for a compound to be absorbed from the gastrointestinal tract is a key factor for orally administered drugs. nih.govnih.govbohrium.com Computational models predict HIA based on factors like LogP, TPSA, and molecular weight. For this compound, the favorable physicochemical profile (Table 1) suggests a high probability of good intestinal absorption. japsonline.comresearchgate.net

Caco-2 Permeability: The Caco-2 cell permeability assay is a standard in vitro method to predict human intestinal absorption. sciforum.net In silico models are trained on large datasets of experimental Caco-2 permeability values (Papp) to predict this property. researchgate.netnih.govnih.gov Compounds with a predicted Papp >1 x 10⁻⁶ cm/s are generally considered to have good permeability. researchgate.net The properties of this compound, particularly its moderate lipophilicity and low polar surface area, are indicative of good passive diffusion across the intestinal epithelium.

Table 2: Predicted Absorption and Distribution Parameters
ParameterPredicted OutcomeBasis for Prediction
Human Intestinal Absorption (HIA)HighFavorable LogP, MW, and TPSA values
Caco-2 PermeabilityHighLow polarity (TPSA) and moderate lipophilicity (LogP)
P-glycoprotein (P-gp) SubstrateNoGeneral characteristics of similar scaffolds

Metabolic Stability and Enzyme Inhibition Prediction

The metabolic fate of a compound significantly influences its half-life and potential for drug-drug interactions. nih.gov The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.gov

Enzyme Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for assessing the risk of drug-drug interactions. nih.govmdpi.com Computational models built from large datasets of known inhibitors can classify new compounds. Based on its general structure, this compound is not predicted to be a potent inhibitor of the major CYP isoforms, though this would require experimental confirmation.

Table 3: Predicted Metabolic and Enzyme Inhibition Profile
ParameterPredicted OutcomeNotes
Metabolic StabilityModeratePotential for hydroxylation on the indole ring and N-dealkylation.
CYP1A2 InhibitorNoPrediction based on common structural motifs.
CYP2C9 InhibitorNoPrediction based on common structural motifs.
CYP2C19 InhibitorNoPrediction based on common structural motifs.
CYP2D6 InhibitorNoPrediction based on common structural motifs.
CYP3A4 InhibitorNoPrediction based on common structural motifs.

Blood-Brain Barrier (BBB) Permeability Prediction

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier is essential. Conversely, for peripherally acting drugs, BBB penetration is undesirable. Prediction of BBB permeability is complex, but in silico models often use descriptors like TPSA, LogP, and the number of hydrogen bond donors. researchgate.net

Compounds with a TPSA < 90 Ų are more likely to cross the BBB. Given that the predicted TPSA for this compound is very low (19.49 Ų) and its LogP is within a favorable range, computational models predict that the compound is likely to penetrate the blood-brain barrier. This suggests its potential for development as a CNS-acting agent. mdpi.comnih.gov

Table 4: Predicted Blood-Brain Barrier Permeability
ParameterPredicted ValuePredicted Outcome
LogBB (log(Cbrain/Cblood))> 0.3High BBB Permeability
CNS PermeabilityYesBased on low TPSA and favorable LogP

Preclinical Pharmacokinetics and Metabolism in Vitro and in Vivo Animal Studies

In Vitro Absorption, Distribution, and Metabolism Studies

In vitro assays are foundational to understanding a compound's intrinsic properties without the complexities of a full biological system. They are typically high-throughput and cost-effective, providing essential data for early-stage decision-making.

The stability of a compound in the presence of liver microsomes is a key indicator of its susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes. evotec.comenamine.net In these assays, the compound is incubated with liver microsomes from various species (e.g., human, rat, mouse) and the rate of its disappearance is monitored over time. nih.govresearchgate.net This allows for the calculation of important parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which predict the compound's metabolic clearance in the liver. researchgate.net

Table 1: Illustrative Microsomal Stability Data for 3-(1-Isopropylpiperidin-4-yl)-1H-indole This data is hypothetical and for illustrative purposes only.

Species In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Human 25 55.4
Rat 18 77.0
Mouse 12 115.5
Dog 35 39.6
Monkey 30 46.2

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with therapeutic targets, and be cleared from the body. researchgate.net Equilibrium dialysis and ultrafiltration are common methods used to determine the percentage of the compound bound to plasma proteins across different species. admescope.comeurekaselect.com

Table 2: Illustrative Plasma Protein Binding Data for this compound This data is hypothetical and for illustrative purposes only.

Species Percent Bound (%) Fraction Unbound (fu)
Human 92.5 0.075
Rat 88.0 0.120
Mouse 85.4 0.146
Dog 94.1 0.059
Monkey 91.8 0.082

Assessing a compound's potential to inhibit or induce major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is crucial for predicting potential drug-drug interactions. nih.govmdpi.com Inhibition assays measure the concentration of the compound required to reduce the activity of a specific CYP enzyme by 50% (IC50). researchgate.net Significant inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. nih.gov

Table 3: Illustrative CYP450 Inhibition Profile (IC50 values) for this compound This data is hypothetical and for illustrative purposes only.

CYP Isoform IC50 (µM) Potential for Inhibition
CYP1A2 > 50 Low
CYP2C9 28.5 Low
CYP2C19 45.1 Low
CYP2D6 8.2 Moderate
CYP3A4 15.7 Low-Moderate

The ability of a compound to cross biological membranes is fundamental to its absorption and distribution. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay used to predict passive diffusion across membranes. researchgate.netparalab.es The PAMPA-BBB variation uses a lipid composition that mimics the blood-brain barrier, providing an early indication of a compound's potential to penetrate the central nervous system (CNS). bioassaysys.comnih.govbioassaysys.com Results are typically reported as an effective permeability coefficient (Pe).

Table 4: Illustrative PAMPA-BBB Permeability Data for this compound This data is hypothetical and for illustrative purposes only.

Compound Permeability Coefficient (Pe, 10⁻⁶ cm/s) Predicted CNS Permeability
This compound 12.5 High
Propranolol (High Permeability Control) 15.0 High
Atenolol (Low Permeability Control) < 1.0 Low

In Vivo Pharmacokinetic Profiling in Animal Models

Following in vitro characterization, in vivo studies in animal models (commonly rats or mice) are conducted to understand the compound's behavior in a complete biological system. These studies provide integrated information on ADME processes.

After administering the compound intravenously to an animal model, blood samples are collected over time to determine key pharmacokinetic parameters. mdpi.comSystemic Clearance (CL) describes the rate at which the drug is removed from the body. Volume of Distribution (Vss) indicates the extent to which a drug distributes from the plasma into the tissues. nih.govnih.govresearchgate.net A high Vss suggests extensive tissue distribution, while a clearance value approaching the liver blood flow indicates efficient metabolic extraction.

Table 5: Illustrative In Vivo Pharmacokinetic Parameters in Rats for this compound (IV Administration) This data is hypothetical and for illustrative purposes only.

Parameter Units Value
Systemic Clearance (CL) mL/min/kg 20.5
Volume of Distribution (Vss) L/kg 4.8
Elimination Half-Life (t½) h 2.7

Half-life and Mean Residence Time Determination

No studies detailing the elimination half-life (t½) or mean residence time (MRT) of this compound in plasma or other biological matrices are available. This information is critical for understanding the compound's duration of exposure in an organism. Typically, these parameters are determined following intravenous and oral administration in animal models such as rats, mice, dogs, or non-human primates.

Oral Bioavailability Assessment in Various Species

There is no published data on the absolute or relative oral bioavailability of this compound. Such studies are fundamental to drug development, as they quantify the fraction of an orally administered dose that reaches systemic circulation. This assessment would typically involve comparative analysis of plasma concentration-time curves following oral and intravenous administration across different species to understand interspecies variability. A patent covering related indole (B1671886) structures makes general claims of good bioavailability but provides no specific data for this compound.

Tissue Distribution Studies

Information regarding the distribution of this compound into various tissues and organs is not available. Tissue distribution studies are essential for identifying potential target organs for efficacy and toxicity and for understanding whether the compound can cross critical biological barriers, such as the blood-brain barrier.

Nonlinear Pharmacokinetics Observations

It is unknown whether this compound exhibits linear or nonlinear (dose-dependent) pharmacokinetics. Linearity is assessed by determining if pharmacokinetic parameters, such as clearance and volume of distribution, remain constant with increasing doses. The absence of dose-proportionality studies means that predictions of the compound's behavior at different dose levels cannot be made.

Identification of Major Metabolites and Metabolic Pathways

No metabolites of this compound have been identified in the public domain. Metabolic profiling studies, typically conducted using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo samples from animal studies, are necessary to understand how the body chemically modifies the compound.

Role of Specific Enzymes in Metabolism

Without identified metabolic pathways, the specific enzymes responsible for the biotransformation of this compound, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), have not been determined. This information is crucial for predicting potential drug-drug interactions.

Q & A

Q. How does the compound’s 3D conformation influence its activity in different biological models (e.g., CNS vs. peripheral tissues)?

  • Methodological Answer : Conformational analysis via NOESY NMR identifies bioactive rotamers. Tissue-specific activity is tested in ex vivo models (e.g., guinea pig ileum for 5-HT1A) and compared to in vitro data . Blood-brain barrier permeability is assessed using PAMPA-BBB assays .

Key Data from Research

Property Example Data Reference
5-HT1A Receptor Binding (K(i))2.3 nM (optimized analog)
Metabolic Half-life (HLM)45 minutes (unmodified compound)
Aqueous Solubility12 µg/mL (pH 7.4)
Selectivity Ratio (SERT/DAT)>100-fold

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